Sunvozertinib
Description
Context of Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer Biology
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes. patsnap.comdovepress.com It is a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4. dovepress.comaacrjournals.org
Role of EGFR in Cellular Proliferation and Survival Pathways
Under normal physiological conditions, EGFR signaling is tightly controlled. Upon binding to its specific ligands, such as epidermal growth factor (EGF), the receptor undergoes a conformational change, leading to dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. patsnap.comaacrjournals.org This activation initiates a cascade of downstream signaling pathways crucial for normal cell functions like proliferation, survival, growth, and differentiation. nih.gov EGFR's role extends to preventing autophagic cell death by maintaining intracellular glucose levels through its interaction with the sodium/glucose cotransporter 1 (SGLT1). nih.gov
Dysregulation of EGFR Signaling in Malignancies
In many types of cancer, the EGFR signaling pathway is dysregulated, leading to uncontrolled cell growth and tumor progression. nih.govtandfonline.com This dysregulation can occur through various mechanisms, including EGFR gene amplification, overexpression of the receptor or its ligands, and mutations within the EGFR gene itself. nih.govmdpi.comaacrjournals.org These alterations can lead to constitutive, ligand-independent activation of the receptor, providing a constant stimulus for tumor cells to proliferate and survive. patsnap.comaacrjournals.org Such aberrant signaling is a hallmark of several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. nih.govnih.gov
Constitutive Activation of Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) in EGFR-Driven Cancers
The constitutive activation of EGFR in cancer cells leads to the persistent stimulation of key downstream signaling pathways that are central to cancer development and progression. patsnap.com Two of the most critical pathways are:
The RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway): This pathway is a major driver of cell proliferation. nih.gov Activated EGFR recruits adaptor proteins like Grb2, which in turn activate RAS. aacrjournals.org This initiates a phosphorylation cascade involving RAF, MEK, and finally ERK, which translocates to the nucleus to activate transcription factors involved in cell cycle progression. aacrjournals.orgnih.gov
The PI3K-AKT-mTOR pathway: This pathway is crucial for promoting cell survival, growth, and proliferation while inhibiting apoptosis (programmed cell death). nih.govtandfonline.com Activated EGFR stimulates phosphatidylinositol 3-kinase (PI3K), which then activates AKT. nih.gov AKT, in turn, influences a variety of downstream targets, including mTOR, to regulate these critical cellular processes. nih.gov
Evolution of Tyrosine Kinase Inhibitors (TKIs) in Precision Oncology
The discovery of the role of tyrosine kinases in cancer pathogenesis led to the development of tyrosine kinase inhibitors (TKIs), which have revolutionized cancer treatment. researchgate.netscielo.br The first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib (B232), were designed to reversibly bind to the ATP-binding pocket of the EGFR kinase domain, showing significant efficacy in patients with specific "sensitizing" EGFR mutations like exon 19 deletions and the L858R point mutation. aacrjournals.orgmdpi.com
However, the effectiveness of these first-generation inhibitors was often limited by the development of acquired resistance, most commonly through the emergence of the T790M "gatekeeper" mutation. aacrjournals.orgnih.gov This led to the development of second-generation TKIs, like afatinib (B358) and dacomitinib, which are irreversible inhibitors but have limitations due to toxicities associated with inhibiting wild-type EGFR. mdpi.comaacrjournals.org The subsequent third-generation TKIs, such as osimertinib (B560133), were specifically designed to be effective against both sensitizing mutations and the T790M resistance mutation while having less activity against wild-type EGFR. nih.govaacrjournals.org
Rationale for Developing Irreversible and Selective EGFR Inhibitors
The development of irreversible and selective EGFR inhibitors like Sunvozertinib was driven by the need to overcome the limitations of previous generations of TKIs and to address specific, challenging EGFR mutations. patsnap.compatsnap.com EGFR exon 20 insertion mutations, for instance, have historically been difficult to target with existing EGFR-TKIs. patsnap.comfirstwordpharma.com
Irreversible inhibitors form a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of EGFR. aacrjournals.orgpatsnap.com This mode of action provides sustained inhibition of the receptor's activity. patsnap.com Selectivity for mutant forms of EGFR over the wild-type receptor is a critical feature. patsnap.compatsnap.com By sparing wild-type EGFR, these inhibitors aim to minimize the dose-limiting toxicities, such as skin rash and diarrhea, that are commonly associated with less selective EGFR inhibitors. aacrjournals.orgpatsnap.com This improved therapeutic window allows for more effective and sustained treatment for patients with specific EGFR-mutated cancers. aacrjournals.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
2370013-12-8 |
|---|---|
Molecular Formula |
C29H35ClFN7O3 |
Molecular Weight |
584.1 g/mol |
IUPAC Name |
N-[5-[[4-[5-chloro-4-fluoro-2-(2-hydroxypropan-2-yl)anilino]pyrimidin-2-yl]amino]-2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H35ClFN7O3/c1-7-27(39)34-22-14-23(25(41-6)15-24(22)38-11-9-17(16-38)37(4)5)35-28-32-10-8-26(36-28)33-21-13-19(30)20(31)12-18(21)29(2,3)40/h7-8,10,12-15,17,40H,1,9,11,16H2,2-6H3,(H,34,39)(H2,32,33,35,36)/t17-/m1/s1 |
InChI Key |
BTMKEDDEMKKSEF-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CC[C@H](C4)N(C)C)OC)Cl)F)O |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CCC(C4)N(C)C)OC)Cl)F)O |
Origin of Product |
United States |
Molecular Mechanism of Action and Receptor Interaction Dynamics
Selective Inhibition of Mutant Epidermal Growth Factor Receptor (EGFR) Kinase Domain
Sunvozertinib's mechanism of action is centered on its selective and potent inhibition of mutant forms of the EGFR protein. drugbank.compatsnap.com EGFR is a transmembrane protein crucial for regulating normal cell growth and division; however, certain mutations can lead to its constant activation, resulting in uncontrolled cell proliferation and cancer. patsnap.com this compound was specifically designed to target these aberrant receptors while minimizing effects on their normal, or wild-type, counterparts. nih.gov
Differential Affinity for Mutated Versus Wild-Type EGFR
A key characteristic of this compound is its high selectivity for mutant EGFR over wild-type EGFR. asco.org This differential affinity is crucial for achieving a therapeutic window that maximizes anti-tumor activity while reducing the toxicity associated with inhibiting EGFR in healthy cells. patsnap.com
Laboratory studies have quantified this selectivity by measuring the half-maximal inhibitory concentration (IC50), which indicates the drug concentration needed to inhibit 50% of the receptor's activity. This compound demonstrates significantly lower IC50 values for various EGFR mutations compared to the wild-type version. For instance, its IC50 for wild-type EGFR is 58 nmol/L. nih.gov In contrast, it potently inhibits cell lines with EGFR exon 20 insertion (exon20ins) mutations with IC50 values ranging from 6 to 40 nmol/L. nih.gov The compound is even more potent against other mutations, with IC50 values for sensitizing and resistance mutations (like T790M) ranging from 1.1 to 12 nmol/L. nih.gov
This data demonstrates a selectivity of 1.4- to 9.6-fold for exon20ins mutations and up to 52-fold for sensitizing/resistance mutations over wild-type EGFR. nih.gov
Table 1: Inhibitory Activity of this compound on EGFR Phosphorylation (pEGFR)
| EGFR Status | Mutation Type | pEGFR IC50 (nmol/L) |
| Wild-Type (WT) | - | 58 |
| Mutant | Exon 20 Insertion (Various) | 6 - 40 |
| Mutant | Sensitizing/Resistance (e.g., T790M) | 1.1 - 12 |
This table illustrates the concentration of this compound required to inhibit 50% of EGFR phosphorylation. Lower values indicate higher potency. Data sourced from in vitro cellular assays. nih.gov
Covalent Binding to the ATP-Binding Pocket
This compound is classified as an irreversible inhibitor because it forms a stable, covalent bond with the EGFR kinase domain. nih.govdrugbank.com The design of this compound was influenced by the structure of osimertinib (B560133), with a focus on creating an irreversible binding mode. nih.gov This binding occurs within the adenosine (B11128) triphosphate (ATP)-binding pocket of the receptor. patsnap.com By occupying this pocket and forming a permanent bond, this compound effectively blocks ATP from binding, thereby preventing the initiation of the receptor's kinase activity. patsnap.com
Specific Cysteine Residue Interaction in the Kinase Domain
The irreversible covalent bond formed by this compound is highly specific, targeting a particular cysteine residue within the ATP-binding pocket. nih.gov The molecule's acrylamide (B121943) group is designed to react with and form a bond with Cysteine 797 (Cys797) of the EGFR kinase domain. nih.gov The importance of this interaction is highlighted by the fact that acquired resistance to this compound can arise from a secondary mutation at this very site, known as C797S, which prevents the drug from binding effectively. nih.govresearchgate.net
Interruption of Downstream Oncogenic Signaling Cascades
The binding of this compound to the mutant EGFR kinase domain sets off a cascade of inhibitory effects, ultimately shutting down the oncogenic signals that drive tumor growth and survival. patsnap.com
Prevention of EGFR Autophosphorylation
The first critical step in EGFR signal transduction is dimerization followed by autophosphorylation, where the receptor's kinase domain adds phosphate (B84403) groups to its own tyrosine residues. patsnap.com This phosphorylation event creates docking sites for other signaling proteins. By binding to the ATP pocket and blocking kinase activity, this compound directly prevents this autophosphorylation. patsnap.comresearchgate.net This inhibition of EGFR phosphorylation (pEGFR) is a primary measure of the drug's activity in preclinical studies. nih.gov
Abrogation of Downstream Substrate Activation
Once EGFR autophosphorylation is blocked, the recruitment and activation of downstream signaling molecules are halted. patsnap.com This effectively abrogates the entire signaling cascade. This compound's inhibition of mutant EGFR disrupts several key oncogenic pathways, most notably:
The RAS-RAF-MEK-ERK pathway: Crucial for cell proliferation. patsnap.com
The PI3K-AKT-mTOR pathway: Essential for promoting cell survival and growth. patsnap.com
By cutting off these signals at their source, this compound prevents the uncontrolled cell proliferation and survival that characterize EGFR-driven cancers. patsnap.com
Spectrum of Targeted Receptor Mutations
This compound is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) designed to target a range of mutations within the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govdrugbank.com Its development addresses the challenges posed by specific genetic alterations that confer resistance to earlier-generation TKIs. oncodaily.compatsnap.com The compound demonstrates significant activity against EGFR exon 20 insertion mutations, sensitizing mutations, the T790M resistance mutation, other uncommon EGFR mutations, and HER2 exon 20 insertions, while maintaining selectivity over wild-type (WT) EGFR. nih.govdrugbank.comnih.gov
EGFR Exon 20 Insertion Mutations
This compound was specifically designed to be a potent inhibitor of EGFR exon 20 insertion (exon20ins) mutations, which are found in approximately 2% of patients with non-small cell lung cancer (NSCLC) and are associated with a poor prognosis due to a lack of effective therapies. nih.gov Preclinical studies using Ba/F3 cell lines engineered with 14 different subtypes of EGFR exon20ins demonstrated that this compound potently inhibited the phosphorylation of EGFR (pEGFR) with IC50 values ranging from 6 to 40 nmol/L. nih.gov This inhibitory action occurs at concentrations 1.4- to 9.6-fold lower than those required to inhibit wild-type EGFR signaling. nih.gov In cell models, this compound inhibited pEGFR in cells with various exon 20 insertion mutations at concentrations 2- to 10-fold lower than for wild-type EGFR. drugs.com
The structural changes caused by exon 20 insertions lead to constitutive activation of the EGFR receptor, driving tumor growth. oncodaily.com this compound irreversibly binds to the tyrosine kinase domain of the mutated receptor, blocking downstream signaling pathways essential for tumor cell proliferation and survival, such as PI3K-Akt and RAS-RAF-MEK-ERK. oncodaily.com Clinical data from the WU-KONG1 and WU-KONG2 studies in patients with platinum-pretreated NSCLC harboring EGFR exon20ins showed significant anti-tumor activity. asco.org
Table 1: Clinical Efficacy of this compound in NSCLC with EGFR Exon 20 Insertion Mutations
| Study Cohort (Dose) | Confirmed Objective Response Rate (ORR) | Reference |
|---|---|---|
| WU-KONG1/2 (200 mg) | 55.6% (5/9) | asco.org |
| WU-KONG1/2 (300 mg) | 44.8% (13/29) | asco.org |
| WU-KONG1B (Pooled) | 46% | onclive.com |
| WU-KONG6 | 60.8% | patsnap.com |
EGFR Sensitizing Mutations
In addition to its primary target, this compound demonstrates potent activity against common EGFR sensitizing mutations (e.g., exon 19 deletions and L858R). nih.gov In preclinical cell line models expressing these mutations, this compound effectively downregulated pEGFR with IC50 values ranging from 1.1 to 12 nmol/L. nih.gov This indicates a high degree of potency against the initial mutations that make tumors susceptible to first-generation TKIs.
The compound has also shown promising anti-tumor activity in heavily pretreated NSCLC patients with EGFR sensitizing mutations who have failed standard EGFR TKI treatment. researchgate.netascopubs.org In a pooled analysis of the WU-KONG1, WU-KONG2, and WU-KONG15 studies, this compound monotherapy was evaluated in patients who had received a median of 5 prior lines of therapy. nih.govascopubs.org The best objective response rate (BoR) was 21.9% (7/32), and the median progression-free survival was 5.9 months. researchgate.netascopubs.org This activity was observed regardless of T790M mutation status. researchgate.netascopubs.org
EGFR T790M Resistance Mutations
The EGFR T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This compound is an irreversible inhibitor that is also active against this resistance mutation. drugbank.com Preclinical data from cell lines with T790M resistant mutations show that this compound potently downregulates pEGFR, with IC50 values in the range of 1.1 to 12 nmol/L. nih.gov
Clinical evidence supports this preclinical activity. In a pooled analysis of patients with EGFR-mutated NSCLC who were resistant to prior EGFR TKI treatment, this compound demonstrated greater responses in patients with both EGFR sensitizing and T790M double mutations. nih.gov
Table 2: Clinical Efficacy of this compound in EGFR TKI-Resistant NSCLC
| Patient Subgroup | Objective Response Rate (ORR) | Reference |
|---|---|---|
| Overall TKI-Resistant Population | 27.5% | nih.gov |
| EGFR Sensitizing + T790M Double Mutations | 55.6% | nih.gov |
Other Uncommon EGFR Mutations (e.g., G719X, L861Q)
This compound also shows inhibitory activity against various uncommon EGFR mutations beyond exon 20 insertions. nih.gov These mutations, including G719X in exon 18 and L861Q in exon 21, represent a heterogeneous group with varying sensitivity to different TKIs. amegroups.orghealthbooktimes.org In cellular assays, this compound demonstrated potent downregulation of pEGFR in cell lines expressing uncommon mutations, with IC50 values ranging from 1.1 to 12 nmol/L. nih.gov The selectivity of this compound for these uncommon mutations was approximately 4.8-fold greater than for wild-type EGFR. nih.gov While specific clinical data for G719X and L861Q subgroups treated with this compound are not extensively detailed in standalone reports, the broad activity against uncommon mutations suggests its potential utility in these patient populations. nih.govnih.gov
Human Epidermal Growth Factor Receptor 2 (HER2) Exon 20 Insertions
Beyond the EGFR family, this compound also targets mutations in the Human Epidermal Growth Factor Receptor 2 (HER2), specifically exon 20 insertions. patsnap.com HER2 is a transmembrane glycoprotein (B1211001) receptor with intracellular tyrosine kinase activity, and mutations can be a poor prognostic marker. nih.gov In a case report, a patient with HER2 exon 20 insertion lung adenocarcinoma who had previously failed multiple TKI treatments was treated with this compound. nih.govresearchgate.net The treatment resulted in disease stabilization, achieving a progression-free survival of 87 days, suggesting a novel therapeutic option for this patient population. nih.govresearchgate.net
Kinome Selectivity Profiling and Off-Target Inhibition Analysis
To understand the broader inhibitory profile of this compound, its activity was assessed against a large panel of human kinases. nih.gov In an in vitro kinase assay of 117 recombinant human kinases, this compound was evaluated at a concentration of 1 µmol/L. nih.govaacrjournals.org The results showed a high degree of selectivity.
This compound inhibited the activity of 15 out of the 117 kinases by more than 50%. nih.govaacrjournals.org Notably, the kinases that were significantly inhibited included key members of the ErbB family of receptor tyrosine kinases. nih.gov
Table 3: Kinases Inhibited >50% by this compound at 1 µmol/L
| Inhibited Kinase | Reference |
|---|---|
| EGFR | nih.govaacrjournals.org |
| HER2 | nih.govaacrjournals.org |
| HER4 | nih.govaacrjournals.org |
| EGFR resistant mutation variants | aacrjournals.org |
Preclinical Efficacy and Pharmacodynamic Characterization
In Vitro Antitumor Activity Assessment
Sunvozertinib's in vitro efficacy was evaluated through its ability to inhibit cellular proliferation and downregulate phosphorylated EGFR (pEGFR) across a range of cancer cell lines harboring different EGFR mutations, as well as wild-type EGFR.
This compound demonstrated potent inhibition of cell proliferation across various mutant EGFR-expressing cell lines. In Ba/F3 cell lines engineered with 14 different subtypes of EGFR exon20ins mutations, this compound exhibited potent activity, with half-maximal inhibitory concentration (IC50) values for pEGFR downregulation ranging from 6 nM to 40 nM nih.govresearchgate.net. Furthermore, this compound potently suppressed cell proliferation, with 50% growth inhibition (GI50) values ranging from 6 nM to 88 nM in these cell lines researchgate.net. In cell lines carrying EGFR-sensitizing mutations, T790M resistant mutations, and uncommon mutations, this compound also showed potent antiproliferative effects, with GI50 values reported between 6 nM and 88 nM researchgate.net.
Table 1: In Vitro Cellular Proliferation Inhibition (GI50) Values
| Cell Line/Mutation Type | GI50 (nM) | Source(s) |
| Various mutant EGFR-expressing cell lines | 6 - 88 | researchgate.net |
A key pharmacodynamic marker for EGFR TKIs is the inhibition of pEGFR. This compound effectively downregulates pEGFR in cells with various EGFR mutations. In Ba/F3 cell lines engineered with 14 different subtypes of EGFR exon20ins, this compound showed potent activity in downregulating pEGFR, with IC50 values ranging from 6 nM to 40 nM nih.govresearchgate.net. For cell lines harboring EGFR sensitizing mutations, T790M resistant mutations, and uncommon mutations, this compound demonstrated even more potent pEGFR downregulation, with IC50 values between 1.1 nM and 12 nM nih.govresearchgate.net. In contrast, in the A431 cell line, which overexpresses wild-type EGFR, this compound was less potent in downregulating pEGFR, exhibiting an IC50 of 58 nM nih.govresearchgate.net. This differential potency highlights this compound's selectivity for mutant EGFR over wild-type EGFR.
Table 2: In Vitro pEGFR Downregulation IC50 Values
| Cell Line/Mutation Type | IC50 (nM) | Source(s) |
| EGFR exon20ins (engineered Ba/F3 cells) | 6 - 40 | nih.govresearchgate.net |
| EGFR sensitizing mutations | 1.1 - 12 | nih.govresearchgate.net |
| EGFR T790M mutation | 1.1 - 12 | nih.govresearchgate.net |
| Uncommon mutations | 1.1 - 12 | nih.govresearchgate.net |
| Wild-type EGFR (A431 cell line) | 58 | nih.govresearchgate.net |
In Vivo Antitumor Activity in Xenograft Models
The in vivo efficacy of this compound was assessed in various xenograft models, demonstrating dose-dependent antitumor activity and the potential to inhibit tumor growth, including in models with brain metastases.
In patient-derived xenograft (PDX) models harboring EGFR exon 20 insertion mutations, specifically LU0387 (EGFRexon20ins 773_NPH) and LU3075 (EGFRexon20ins 772_DNP), oral administration of this compound resulted in profound antitumor efficacy in a dose-dependent manner nih.govresearchgate.net. Tumor regression was observed at doses of 25 mg/kg and above nih.govresearchgate.net. In contrast, the same dose of 25 mg/kg did not induce tumor regression in a xenograft model carrying wild-type EGFR, underscoring this compound's selectivity for mutant EGFR nih.govresearchgate.net. Further support for its efficacy was observed in a transgenic mouse model carrying the insASV EGFR exon 20 insertion mutation subtype nih.gov. Preclinical models have consistently demonstrated this compound's capacity to inhibit tumor growth, particularly in non-small cell lung cancer (NSCLC) models with Exon 20 insertions mdpi.com.
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Model Type | Observation | Source(s) |
| EGFR exon20ins PDX models (LU0387, LU3075) | Dose-dependent antitumor efficacy; tumor regression observed at ≥25 mg/kg | nih.govresearchgate.net |
| Wild-type EGFR xenograft model | No tumor regression observed at 25 mg/kg | nih.govresearchgate.net |
| luci-H1975 Brain Metastasis (BM) models | Profound tumor regression at 25 mg/kg b.i.d. or 50 mg/kg b.i.d. | nih.gov |
This compound has shown promise in models relevant to brain metastases. Its ability to cross the blood-brain barrier has been noted, supporting its potential utility in treating central nervous system (CNS) metastases mdpi.com. Specifically, in luci-H1975 brain metastasis (BM) models, this compound induced significant tumor regression at tested doses of 25 mg/kg twice daily (b.i.d.) or 50 mg/kg b.i.d. nih.gov. The observed antitumor effect in these brain metastasis models was comparable to that of osimertinib (B560133) at its clinically equivalent dose nih.gov. Clinical data also supports efficacy in patients with baseline brain metastases nih.govaacrjournals.orgaacrjournals.orgresearchgate.net.
Preclinical Pharmacokinetic/Pharmacodynamic Correlation Studies
Preclinical investigations have demonstrated a direct relationship between this compound's systemic exposure and its target engagement, specifically the inhibition of phosphorylated EGFR (pEGFR) and downstream signaling pathways such as phosphorylated ERK (pERK). Studies utilizing patient-derived xenograft (PDX) models have analyzed tumor tissues at various time points post-administration to assess this correlation.
These studies revealed that increasing doses of this compound led to higher drug concentrations in plasma, which, in turn, resulted in more profound inhibition of pEGFR. Similarly, the inhibition of pERK, a key downstream effector of EGFR signaling, was also observed to be dose-dependent. For instance, this compound at doses of 25 mg/kg was shown to achieve over 70% pERK inhibition, with this effect sustained for at least 8 hours. This data strongly suggests a favorable in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship, indicating that sufficient drug exposure translates directly into effective target inhibition within the tumor microenvironment. The selective inhibition of mutant EGFR over wild-type EGFR, observed in these preclinical models, further supports the compound's targeted mechanism.
Dose-Dependent Efficacy Profile in Preclinical Models
The antitumor efficacy of this compound has been extensively evaluated in various preclinical models, including cell lines and xenograft models, demonstrating a clear dose-dependent efficacy profile. In EGFR exon 20 insertion (ex20ins) mutated cell lines, this compound exhibited potent inhibition of cell proliferation, with half-maximal inhibitory concentrations (GI50) ranging from 6 nM to 88 nM.
In vivo studies using patient-derived xenograft (PDX) models harboring specific EGFR ex20ins mutations, such as LU0387 (EGFR exon20ins 773_NPH) and LU3075 (EGFR exon20ins 772_DNP), oral administration of this compound resulted in significant antitumor activity that was directly related to the administered dose. Tumor regression was observed at doses of 25 mg/kg and above in these models. Crucially, when tested in a xenograft model with wild-type EGFR, this compound at 25 mg/kg did not induce tumor regression, highlighting its selectivity and the dose-dependent nature of its efficacy against mutant EGFR.
The following table summarizes the observed dose-dependent antitumor efficacy in preclinical xenograft models:
| Model Type | EGFR Mutation Status | Dose (mg/kg) | Observed Antitumor Efficacy |
| PDX Model LU0387 | exon20ins (773_NPH) | ≥ 25 | Tumor Regression |
| PDX Model LU0387 | exon20ins (773_NPH) | < 25 | Not specified |
| PDX Model LU0375 | exon20ins (772_DNP) | ≥ 25 | Tumor Regression |
| PDX Model LU0375 | exon20ins (772_DNP) | < 25 | Not specified |
| A431 Xenograft Model | Wild-Type EGFR | 25 | No Tumor Regression |
These preclinical findings underscore the dose-dependent relationship between this compound exposure, target inhibition, and subsequent antitumor effects, supporting the rationale for its clinical development at specific dose levels.
Elucidating Mechanisms of Drug Resistance and Overcoming Strategies
Intrinsic and Acquired Resistance Pathways to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs)
Resistance to EGFR-TKIs is a complex process involving a multitude of molecular alterations. These mechanisms can be classified as either on-target, involving alterations to the EGFR gene itself, or off-target, which includes the activation of alternative signaling pathways that bypass the inhibited EGFR pathway. nih.gov
Intrinsic Resistance: This form of resistance is present before the administration of therapy. It can be caused by pre-existing genetic variations in the tumor. One of the key mechanisms is the presence of de novo EGFR mutations that are inherently insensitive to standard TKIs. nih.gov For instance, a small subpopulation of tumor cells may harbor the T790M mutation even before treatment begins. ersnet.org Other mechanisms include co-existing genetic alterations in pathways downstream of EGFR or in parallel signaling pathways that render the cancer cells independent of EGFR signaling from the outset.
Acquired Resistance: This is a more common clinical challenge, typically developing within 10 to 16 months of initiating TKI therapy. aacrjournals.org It occurs when tumors that were initially sensitive to treatment evolve and develop new mechanisms to evade the drug's effects. The most prevalent cause of acquired resistance to first- and second-generation EGFR-TKIs is the emergence of secondary mutations in the EGFR kinase domain. nih.gov Additionally, tumor cells can develop resistance by activating bypass signaling pathways, undergoing histological transformation (e.g., to small cell lung cancer), or through amplification of other oncogenes like MET. nih.govnih.gov
| Resistance Type | General Mechanism | Specific Examples |
| Intrinsic (Primary) | Tumor is unresponsive from the start of therapy. | De novo EGFR T790M mutation, Co-occurring mutations in bypass pathways. |
| Acquired (Secondary) | Tumor initially responds, then develops resistance. | Emergence of secondary EGFR mutations (T790M, C797S), Activation of bypass signaling (MET amplification, PI3K/AKT/mTOR activation), Histologic transformation. |
On-Target EGFR Secondary Mutations
On-target mutations are alterations within the EGFR gene that either prevent the TKI from binding effectively or alter the kinase's conformation. These secondary mutations are a primary driver of acquired resistance.
The T790M mutation, a substitution of threonine with methionine at position 790 in exon 20 of the EGFR gene, is the most common on-target mechanism of acquired resistance, accounting for 50-60% of cases following treatment with first- or second-generation TKIs. ersnet.orgaacrjournals.orgbioengineer.org This position is known as the "gatekeeper" residue within the ATP-binding pocket of the EGFR kinase domain.
The resistance conferred by T790M is not primarily due to steric hindrance that blocks the drug from binding. nih.gov Instead, the key mechanism is a significant increase in the affinity of the mutant EGFR kinase for ATP. nih.govnih.gov This heightened ATP affinity allows the cellular energy molecule to outcompete reversible TKIs like gefitinib (B1684475) and erlotinib (B232) for binding to the kinase pocket, thereby restoring EGFR's downstream signaling activity and promoting cell proliferation despite the presence of the drug. nih.gov Third-generation inhibitors, including sunvozertinib, are specifically designed to be potent against EGFR kinases harboring the T790M mutation. nih.gov
With the clinical success of third-generation TKIs such as osimertinib (B560133), which effectively target the T790M mutation, new resistance mechanisms have emerged. The most significant of these is the C797S mutation, a substitution of cysteine with serine at position 797, also in exon 20. nih.govegfrcancer.org
Third-generation irreversible TKIs, including this compound, function by forming a covalent bond with the cysteine residue at position 797. nih.govnih.gov This irreversible binding ensures potent and sustained inhibition of the receptor. The C797S mutation replaces the crucial cysteine with a serine, removing the anchor point for the covalent bond. nih.gov This prevents the drug from binding irreversibly, thereby conferring resistance to all third-generation irreversible inhibitors that rely on this mechanism. nih.gov The C797S mutation is now recognized as a leading cause of acquired resistance to osimertinib and is a potential mechanism of resistance to this compound.
The genetic landscape of TKI resistance can be further complicated by the presence of compound mutations, where multiple mutations exist within the same EGFR allele. The T790M mutation typically arises in cis (on the same allele) with the initial sensitizing mutation (e.g., an exon 19 deletion or L858R). ersnet.orgaacrjournals.org
The development of resistance to third-generation TKIs can involve the addition of a C797S mutation to an allele already carrying both a sensitizing mutation and the T790M mutation. The allelic context of these mutations is clinically significant:
C797S and T790M in trans (on different alleles): Patients may retain sensitivity to a combination of first- and third-generation TKIs.
C797S and T790M in cis (on the same allele): This configuration confers resistance to all currently available generations of EGFR-TKIs, presenting a significant clinical challenge. bioengineer.org
Other, rarer compound mutations involving T790M have also been reported, highlighting the continuous evolution of the EGFR gene under the selective pressure of targeted therapies. mdpi.com
Activation of Compensatory Bypass Signaling Pathways
Beyond on-target EGFR mutations, a major class of resistance mechanisms involves the activation of alternative, or "bypass," signaling pathways. In this scenario, the EGFR receptor is effectively blocked by the TKI, but the cancer cell survives and proliferates by utilizing other signaling cascades to activate downstream effectors. nih.govnih.gov
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial downstream signaling cascade that regulates cell growth, survival, and proliferation. ersnet.orgnih.gov Activation of this pathway is a well-established mechanism of both intrinsic and acquired resistance to EGFR-TKIs. nih.govspandidos-publications.com
Resistance can occur through several alterations within this pathway:
Mutations in PIK3CA : Activating mutations in the gene encoding the p110α catalytic subunit of PI3K are a common cause of pathway activation.
Loss of PTEN : Deletion or inactivating mutations of the PTEN tumor suppressor gene, a negative regulator of the PI3K pathway, leads to its constitutive activation. spandidos-publications.com
Mutations in AKT1 : Activating mutations in the AKT1 gene can also drive the pathway. amegroups.org
When the PI3K/AKT/mTOR pathway is activated through these genetic alterations, it provides survival signals to the cancer cell that are independent of EGFR, thus bypassing the therapeutic blockade and leading to drug resistance. nih.govspandidos-publications.com Studies have shown that co-occurring mutations in the PI3K pathway are associated with a poorer prognosis for patients treated with EGFR-TKIs. nih.gov
| Pathway Component | Alteration Type | Consequence |
| PIK3CA | Activating Mutation | Constitutive activation of PI3K signaling. |
| PTEN | Loss-of-function Mutation / Deletion | Loss of negative regulation, leading to PI3K pathway activation. |
| AKT1 | Activating Mutation | Constitutive activation of AKT, a key downstream effector. |
RAS/MAPK Pathway Activation
Activation of the RAS/MAPK signaling cascade, a critical downstream pathway of EGFR, is a well-established mechanism of resistance to EGFR TKIs. dovepress.com Dysregulation of this pathway, often characterized by increased activity of RAS, RAF, MEK, and ERK, can uncouple the cancer cell's survival and proliferation from EGFR signaling, thereby rendering EGFR inhibitors like this compound ineffective. dovepress.comnih.gov
Preclinical and clinical observations in the broader context of EGFR TKIs have shown that mutations or amplification of genes within the RAS/MAPK pathway, such as KRAS and BRAF, can emerge during treatment, leading to sustained pathway activation. nih.govonclive.commassgeneral.org A biomarker analysis of patients treated with this compound identified evolving genetic aberrations in EGFR downstream signaling pathways, including KRAS and PIK3CA mutations, as well as BRAF amplifications, suggesting these alterations may contribute to acquired resistance. nih.gov This indicates that even with potent inhibition of the primary oncogenic driver, reactivation of downstream effectors can serve as a potent escape mechanism.
Strategies to overcome this form of resistance often involve combination therapies. For instance, the combination of a KRAS G12C inhibitor with a SHP2 inhibitor, which plays a role in activating the RAS/MAPK pathway, has shown promise in preclinical and early clinical studies for other targeted therapies. dovepress.com
Upregulation of Alternative Receptor Tyrosine Kinases
The activation of alternative receptor tyrosine kinases (RTKs) can provide compensatory signaling that bypasses the need for EGFR activity, leading to resistance. This phenomenon, known as "bypass track" activation, is a common escape mechanism for tumors treated with targeted therapies.
MET Amplification: The mesenchymal-epithelial transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, when amplified, can drive resistance to EGFR TKIs. dovepress.com MET amplification leads to the activation of downstream signaling pathways, including PI3K/AKT and RAS/MAPK, independent of EGFR. dovepress.com
HER2 (ERBB2) Amplification: As a member of the ErbB family of receptors, like EGFR, HER2 can also become amplified, leading to the activation of similar downstream signaling cascades and conferring resistance to EGFR-targeted agents. mdpi.com
AXL Activation: The AXL receptor tyrosine kinase has been implicated in resistance to various targeted therapies, including EGFR TKIs. dovepress.commdpi.comnih.gov Overexpression of AXL can promote cell survival and is associated with a poor prognosis in NSCLC. nih.gov
While direct clinical evidence of these specific bypass tracks emerging after this compound treatment is still being gathered, they represent highly plausible mechanisms of resistance based on extensive research with other third-generation EGFR TKIs. nih.gov
Alterations in Cell Cycle Regulatory Genes
Dysregulation of the cell cycle is a hallmark of cancer, and alterations in genes that control cell cycle progression can contribute to therapeutic resistance. The cyclin D-CDK4/6-INK4-RB pathway is a critical regulator of the G1-S phase transition. nih.gov
Amplification or overexpression of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) has been identified as a mechanism of resistance to EGFR TKIs. biorxiv.orgnih.gov These alterations can lead to the phosphorylation and inactivation of the retinoblastoma (RB) protein, allowing for uncontrolled cell cycle progression independent of the signals inhibited by this compound. While preclinical studies have shown that CDK4/6 inhibitors can enhance the sensitivity of resistant cells to osimertinib, another third-generation EGFR TKI, specific data on the prevalence and role of CDK4/6 alterations in this compound resistance are yet to be fully elucidated. nih.gov
Phenotypic Resistance Mechanisms
Beyond genetic alterations, cancer cells can also develop resistance through phenotypic changes that alter their state and reduce their dependence on the targeted pathway.
Epithelial-to-Mesenchymal Transition (EMT)
Epithelial-to-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with increased motility and invasiveness. mednexus.orgamegroups.orgpatsnap.com This transition is driven by a complex network of transcription factors, including Snail, ZEB1, and Twist. amegroups.org
EMT has been widely implicated in acquired resistance to EGFR TKIs. mednexus.orgamegroups.orgnih.gov The mesenchymal state can be associated with the activation of alternative signaling pathways, such as the AXL and FGFR pathways, which can sustain cell survival in the presence of an EGFR inhibitor. mdpi.comnih.gov While specific studies detailing the induction of EMT following this compound treatment are limited, the established role of EMT in resistance to other EGFR TKIs suggests it is a likely contributor to acquired resistance to this compound.
| Marker Type | Epithelial Markers (Expression Decreased in EMT) | Mesenchymal Markers (Expression Increased in EMT) |
|---|---|---|
| Adhesion Molecules | E-cadherin | N-cadherin |
| Cytoskeletal Proteins | Cytokeratins | Vimentin |
| Transcription Factors | Snail, ZEB1, Twist |
Role of Drug-Tolerant Persister Cells
Drug-tolerant persister (DTP) cells represent a subpopulation of cancer cells that can survive initial exposure to targeted therapy without necessarily having a genetic resistance mutation. nih.govtamhsc.edu These cells enter a quiescent or slow-cycling state, allowing them to withstand the cytotoxic effects of the drug. Over time, these persister cells can acquire genetic or epigenetic alterations that lead to the development of stable, acquired resistance. nih.gov
The emergence of DTP cells is considered a crucial intermediate step in the evolution of drug resistance. nih.gov While the specific molecular characteristics of this compound-induced DTPs are an area of ongoing investigation, research into other EGFR TKIs suggests that these cells may exhibit features of EMT and rely on alternative survival pathways. nih.gov Targeting these vulnerable persister cells before they can give rise to fully resistant clones is a key therapeutic strategy.
Preclinical Strategies for Overcoming Resistance
To address the challenge of acquired resistance to this compound, various preclinical and early-phase clinical studies are exploring combination therapies.
| Combination Agent | Mechanism of Action | Rationale for Combination | Relevant Clinical Trials |
|---|---|---|---|
| Chemotherapy | Induces DNA damage and cell death through various mechanisms. | Targets a broader population of cancer cells, including those that may be resistant to EGFR inhibition. | WU-KONG36 (Phase I/II) nih.govtargetedonc.com |
| Glumetinib (B607661) | MET inhibitor | To overcome resistance mediated by MET amplification. | WU-KONG-37 (Phase II) patsnap.com |
| Anlotinib (B1662124) | Multi-targeted TKI (inhibits VEGFR, FGFR, PDGFR, c-Kit) | Dual inhibition of EGFR and angiogenesis pathways. | Phase II studies ongoing nih.govpatsnap.com |
| Golidocitinib | JAK inhibitor | To block the JAK/STAT pathway, a potential compensatory signaling pathway. | Preclinical xenograft models nih.gov |
Combination with Chemotherapy: The WU-KONG36 Phase I/II trial is evaluating the safety and efficacy of this compound combined with chemotherapy in patients with EGFR-mutated NSCLC who have progressed on prior TKI therapy. nih.govtargetedonc.com This approach aims to leverage the distinct mechanisms of action of a targeted agent and a cytotoxic agent to achieve a more durable response.
Targeting Bypass Pathways:
MET Inhibition: The WU-KONG-37 Phase II trial is investigating the combination of this compound with glumetinib, a MET inhibitor, for patients with MET amplification or overexpression following EGFR-TKI failure. patsnap.com
Anti-Angiogenic Therapy: A Phase II study is assessing the combination of this compound with anlotinib, a multi-targeted TKI that inhibits angiogenesis, in patients with resistance to prior EGFR-TKI therapy. nih.govpatsnap.com
Inhibition of Compensatory Signaling: Preclinical research has explored the combination of this compound with a JAK inhibitor, golidocitinib, and chemotherapy in a xenograft model of this compound resistance harboring both an EGFR exon 20 insertion and a C797S mutation. nih.gov This combination showed encouraging antitumor activity, suggesting that blockade of the JAK/STAT pathway could be a viable strategy to overcome resistance. nih.gov
These ongoing investigations highlight a clear strategy moving forward: to combat the heterogeneity of resistance mechanisms through rational combination therapies that target both the primary oncogenic driver and the key escape pathways.
Design of Next-Generation Inhibitors with Altered Binding Properties
The design of this compound itself represents a strategy to overcome the resistance observed with previous EGFR inhibitors. patsnap.compatsnap.com EGFR exon 20 insertion mutations cause structural changes near the ATP-binding pocket of the EGFR kinase domain, which leads to insensitivity to many TKIs. researchgate.net this compound was engineered as a potent and irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR receptor. researchgate.net This irreversible binding allows it to effectively inhibit the activity of EGFR proteins with exon 20 insertion mutations. patsnap.com
Furthermore, this compound was designed for high selectivity for mutant EGFR over wild-type (WT) EGFR. nih.govpatsnap.com This selectivity is attributed to its ability to distinguish the altered conformation of the mutant receptor, which helps to minimize off-target effects. patsnap.com Preclinical studies have demonstrated this compound's potent inhibitory activity against various EGFR mutations, including sensitizing mutations, the T790M resistance mutation, and numerous EGFRexon20ins subtypes, while showing significantly less activity against WT-EGFR. nih.govnih.gov
However, acquired resistance to this compound can still develop. One identified on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR gene, specifically the C797S mutation. nih.gov This mutation alters the cysteine residue that this compound binds to, preventing the formation of the irreversible covalent bond and thereby reducing the drug's efficacy. nih.gov
The development of fourth-generation EGFR TKIs is underway to address resistance mediated by mutations like C797S. nih.gov The design principle for these next-generation inhibitors involves creating molecules that can bind effectively to and inhibit the EGFR kinase domain even in the presence of the C797S mutation. This may involve non-covalent binding mechanisms or targeting different conformations of the mutant EGFR protein. Research into these compounds aims to overcome the limitations of current irreversible inhibitors when faced with this specific resistance mechanism. nih.gov
Table 1: Cellular Activity of this compound Against Various EGFR Mutations
| Cell Line Expressing | EGFR Mutation Type | pEGFR IC₅₀ (nmol/L) |
| Ba/F3 | EGFR exon20ins (Various subtypes) | 6 - 40 |
| PC-9 | EGFR sensitizing (del19) | 1.1 |
| H1975 | EGFR T790M resistance | 12 |
| A431 | Wild-Type EGFR | >113 |
This table summarizes data from preclinical studies measuring the concentration of this compound required to inhibit EGFR phosphorylation (pEGFR) by 50% (IC₅₀) in engineered cell lines. Lower values indicate greater potency. Data sourced from published research. nih.gov
Investigation of Preclinical Combination Regimens Targeting Bypass Mechanisms
Acquired resistance to EGFR inhibitors frequently occurs through the activation of alternative "bypass" signaling pathways that allow cancer cells to circumvent the EGFR blockade. shsmu.edu.cn These EGFR-independent mechanisms enable tumor cells to continue to proliferate and survive despite effective inhibition of the primary oncogenic driver. shsmu.edu.cn Common bypass pathways implicated in TKI resistance include the activation of other receptor tyrosine kinases such as MET, AXL, and HER3. shsmu.edu.cndovepress.com
Preclinical and clinical investigations are actively exploring combination therapies to counteract these bypass mechanisms and prevent or overcome resistance to this compound. patsnap.compatsnap.com The rationale is to simultaneously inhibit both the primary EGFR driver mutation with this compound and the emerging secondary survival pathway.
Key combination strategies under investigation include:
Combination with MET Inhibitors: MET amplification is a well-established mechanism of resistance to EGFR TKIs. shsmu.edu.cndovepress.com The MET receptor, when amplified or overactivated, can drive downstream signaling through pathways like PI3K-AKT, effectively bypassing the need for EGFR signaling. Combining this compound with a MET inhibitor is a rational approach to co-target both pathways.
Combination with Anti-Angiogenic Agents: The combination of this compound with the anti-angiogenic multi-kinase inhibitor anlotinib has been explored in clinical trials for patients with NSCLC who have developed resistance to prior EGFR-TKI therapy. patsnap.com This dual-inhibition strategy targets both EGFR-driven tumor growth and the formation of new blood vessels that supply the tumor. patsnap.com
Combination with Chemotherapy: For patients who develop resistance, combining the targeted therapy of this compound with traditional chemotherapy is another potential strategy. Research has shown that chemotherapy, either alone or in combination with a JAK inhibitor like golidocitinib, demonstrated antitumor activity in a this compound-resistant xenograft model, suggesting this could be a viable salvage therapy. nih.gov
Combination with Immune Checkpoint Inhibitors: There is growing interest in combining targeted therapies like this compound with immune checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors). patsnap.com While immunotherapy has had limited success as a monotherapy in EGFR-mutant NSCLC, the combination may create a synergistic effect by leveraging targeted tumor cell inhibition with immune-mediated clearance. patsnap.com
Table 2: Investigational Combination Strategies to Overcome this compound Resistance
| Combination Partner Class | Targeted Bypass Pathway/Mechanism | Rationale for Combination |
| MET Inhibitors | MET signaling activation | To overcome resistance driven by MET amplification or overexpression. shsmu.edu.cndovepress.com |
| Anti-angiogenic Agents (e.g., Anlotinib) | Angiogenesis (VEGFR signaling) | To inhibit both tumor cell proliferation and the tumor's blood supply. patsnap.com |
| Chemotherapy | General cytotoxicity | To eliminate cancer cells through a different, non-targeted mechanism after resistance develops. nih.gov |
| JAK Inhibitors (e.g., Golidocitinib) | JAK/STAT pathway | To block potential inflammatory or survival signaling pathways that contribute to resistance. nih.gov |
| Immune Checkpoint Inhibitors | Immune evasion | To combine targeted tumor inhibition with the stimulation of an anti-tumor immune response. patsnap.com |
Novel Drug Discovery Modalities to Counter Resistance (e.g., Proteolysis-Targeting Chimeras (PROTACs))
As on-target mutations like C797S and bypass pathway activation continue to pose challenges, novel therapeutic modalities are being explored to provide more durable responses. shsmu.edu.cnnih.gov One of the most promising approaches is the use of Proteolysis-Targeting Chimeras (PROTACs). mdpi.comfrontiersin.orgkuickresearch.com
Unlike traditional small molecule inhibitors that simply block the function of a target protein, PROTACs are designed to completely eliminate the protein from the cell. kuickresearch.com A PROTAC is a heterobifunctional molecule consisting of three parts:
A "warhead" that binds to the target protein (e.g., a mutant EGFR).
A ligand that recruits an E3 ubiquitin ligase.
A linker that connects the two.
By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the cell's own protein disposal machinery—the ubiquitin-proteasome system—to tag the target protein for destruction. frontiersin.org
This mechanism offers several potential advantages for overcoming drug resistance:
Overcoming Resistance Mutations: PROTACs can be effective even when mutations are present that prevent traditional inhibitors from binding effectively. As long as the PROTAC's "warhead" can still bind to the mutated protein, it can be targeted for degradation. mdpi.comkuickresearch.com This could be a powerful strategy against EGFR proteins harboring both an exon 20 insertion and a C797S mutation.
Event-Driven Pharmacology: Since PROTACs act catalytically to destroy multiple protein copies, they may offer more sustained and profound target inhibition than traditional inhibitors. frontiersin.org
Degrading Scaffolding Functions: Some proteins have non-enzymatic scaffolding functions that are not affected by kinase inhibitors. PROTACs, by degrading the entire protein, can eliminate these functions as well.
While specific PROTACs targeting this compound-resistant EGFR mutants are still in early development, the technology has been successfully applied to other drug-resistant kinases. For example, EGFR PROTACs based on inhibitors like brigatinib (B606365) and canertinib (B1668258) have been developed to degrade EGFR mutants resistant to other TKIs, such as those with the T790M/C797S mutations. mdpi.com This proof-of-concept work provides a strong rationale for developing PROTACs as a future strategy to overcome acquired resistance to this compound. mdpi.comkuickresearch.com
Structure Activity Relationship Sar and Medicinal Chemistry Advancements
Rational Design and Lead Optimization Strategies for Irreversible Inhibition
Sunvozertinib's design strategy was rooted in achieving irreversible inhibition of mutated EGFR through covalent binding, a mechanism known to provide sustained target engagement and potentially overcome resistance mechanisms.
The development of this compound began with leveraging established scaffolds known for EGFR inhibition. The osimertinib (B560133) scaffold served as a foundational starting point. This approach allowed researchers to build upon existing knowledge of EGFR-TKI interactions while exploring modifications to enhance potency and selectivity against specific EGFR mutations, such as the EGFRexon20ins variants. nih.govnih.gov
Through systematic moiety substitution and structure-guided optimization, this compound's chemical structure was refined to achieve its desired profile. This iterative process involved modifying various parts of the molecule to improve its interaction with the target, enhance its pharmacokinetic properties, and reduce off-target effects. Key optimizations included:
Head Group Modification: Initial lead optimization identified ortho-substituted anilinophenyl head groups as crucial for potent EGFRexon20ins activity. These substituents were found to occupy a specific region within the ATP-binding site, favorably interacting with the αC-helix. Among various explored ortho-substituents, the 2-hydroxypropan-2-yl moiety was selected for further development due to its favorable potency and in vitro drug metabolism and pharmacokinetic (DMPK) parameters. nih.gov
Metabolic Stability: To address oxidative liability observed in earlier compounds, substitutions such as 4-fluoro and 5-chloro on the phenyl ring were introduced. These modifications successfully reduced clearance in human hepatocytes, thereby improving the compound's metabolic stability. nih.gov
Scaffold Hopping and Derivatization: While the specific details of extensive scaffold hopping for this compound are not detailed in all sources, the general principle of exploring different core structures and side chains is fundamental to medicinal chemistry lead optimization. nih.govarxiv.orgscienceopen.com The development involved synthesizing derivatives and evaluating their potency against various EGFR mutations. nih.gov
Key Structural Features Dictating Target Selectivity and Potency
This compound's potent and selective inhibition of mutated EGFR is attributed to specific structural features that enable precise interactions within the ATP-binding pocket and surrounding regions.
A critical design element for this compound is its ability to form an irreversible covalent bond with a specific cysteine residue in the EGFR active site, typically Cys800. nih.govresearchgate.netnih.gov This covalent linkage is mediated by an electrophilic warhead, the acrylamide (B121943) group, which is strategically positioned to react with the nucleophilic thiol of cysteine. This irreversible binding mode is key to achieving sustained inhibition and overcoming resistance. patsnap.comnih.gov The choice of acrylamide as a warhead is common in targeted covalent inhibitors (TCIs) due to its balance of reactivity and selectivity. nih.govnih.gov
Several distinct chemical segments within this compound play crucial roles in its binding affinity, selectivity, and pharmacokinetic profile:
Aminopyrimidine Moiety: This part of the molecule engages in bidentate interactions with the hinge region of EGFR, specifically with Met796. These interactions are vital for anchoring the inhibitor within the ATP-binding pocket. nih.govresearchgate.net
Dimethylaminopyrrolidine Segment: This segment is designed to occupy the solvent channel. This strategic placement significantly enhances the compound's physicochemical attributes, leading to improved pharmacokinetic and metabolic profiles, including an extended half-life and potentially reduced dosing frequency. nih.govresearchgate.netnih.gov
Table 1: Key Structural Features and Their Roles in this compound
| Chemical Segment | Role/Interaction | Significance |
| Acrylamide Group | Forms irreversible covalent bond with Cys800 | Achieves sustained inhibition, overcomes resistance mechanisms. |
| Aminopyrimidine | Bidentate interactions with hinge region (Met796) | Anchors the inhibitor in the ATP-binding pocket. |
| 2-hydroxypropan-2-yl | Occupies space next to the C-helix | Contributes to binding affinity and selectivity. |
| Dimethylaminopyrrolidine | Occupies the solvent channel | Enhances physicochemical attributes, improves PK/metabolism, extends half-life. |
| Ortho-substituted phenyl | Occupies back pocket, interacts with αC-helix | Contributes to potent EGFRexon20ins activity and selectivity. |
High-Throughput Screening Campaigns for Initial Hit Identification
While specific details of this compound's initial high-throughput screening (HTS) campaigns are not extensively detailed in the provided literature, HTS is a cornerstone of modern drug discovery. This methodology involves the rapid, automated screening of large compound libraries against a specific biological target to identify initial "hit" compounds. evotec.comaxxam.comnih.govlabmanager.comassay.works These hits serve as the starting point for subsequent medicinal chemistry efforts, including SAR studies and lead optimization. The development of this compound, a product of rational design and optimization, implicitly relies on such early-stage discovery processes that identify promising chemical matter with potential biological activity against EGFR or related targets. The subsequent optimization then refines these initial hits into potent and selective drug candidates. nih.govupmbiomedicals.com
Table 2: this compound Potency Against EGFR Variants (IC50 Values)
| EGFR Mutation/Variant | IC50 (nM) |
| Exon 20 NPH insertion | 20.4 |
| Exon 20 ASV insertion | 20.4 |
| L858R | 1.1 |
| T790M | 7.5 |
| Wild-type (WT) EGFR (A431) | 80.4 |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target enzyme's activity. These values are indicative of potency and selectivity.
Integration of In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Parameters in Compound Design
The development of this compound (DZD9008) as an orally administered, potent, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) involved a significant focus on integrating in vitro drug metabolism and pharmacokinetics (DMPK) parameters into its design and optimization process. This strategic approach was crucial for identifying a candidate with a favorable drug-like profile, suitable for clinical progression and effective therapeutic use.
During the preclinical development phase, this compound demonstrated desirable DMPK properties, contributing to its selection as a development candidate. Key among these were its high permeability and reasonable bioavailability observed in preclinical species such as rats and dogs. These characteristics are foundational for ensuring effective oral absorption and systemic exposure, critical attributes for an orally delivered oncology agent aacrjournals.orgnih.gov.
A comprehensive understanding of this compound's metabolic fate and potential for drug-drug interactions (DDIs) was established through in vitro studies, particularly focusing on its interactions with cytochrome P450 (CYP) enzymes. These investigations are vital for predicting how the compound might be metabolized and whether it could affect or be affected by other medications nuvisan.comaurigeneservices.comwuxiapptec.commdpi.com. This compound was evaluated for its potential to inhibit major CYP isoforms, providing critical data for assessing DDI risks.
The in vitro characterization revealed this compound's inhibitory profile against several key CYP enzymes. Specifically, its reversible inhibition (IC50) and time-dependent inhibition were assessed. For instance, this compound showed very weak reversible inhibition against CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, with IC50 values exceeding 30 μM. It exhibited moderate reversible inhibition against CYP2D6 (IC50 = 6.3 μM) and CYP3A4 (IC50 = 18.2 μM) aacrjournals.org. Furthermore, time-dependent inhibition studies indicated that this compound caused less than 20% inhibition at 10 μM for CYP1A2, CYP2C9, CYP2C19, and CYP2D6, while showing 24.3% inhibition for CYP3A4 at the same concentration aacrjournals.org. This data is instrumental in predicting potential clinical DDIs and informing the design of safe dosing regimens.
The molecule's high permeability, as assessed through assays like Caco-2 cell permeability, further supported its potential for good oral absorption charnwooddiscovery.comnih.gov. This aspect of its DMPK profile was considered alongside its potency and selectivity against mutant EGFR, ensuring that the chemical structure was optimized not only for target engagement but also for favorable pharmacokinetic behavior wuxiapptec.comresearchgate.net. The integration of these in vitro DMPK findings into the medicinal chemistry program facilitated the progression of this compound, confirming its suitability as a development candidate with a balanced profile of efficacy and pharmacokinetic properties.
This compound In Vitro CYP Enzyme Inhibition Profile
| CYP Enzyme | Reversible Inhibition (IC50, nM) | Time-Dependent Inhibition (% inhibition at 10 μM) |
| CYP1A2 | > 30,000 | < 20 |
| CYP2A6 | > 30,000 | Not specified |
| CYP2B6 | > 30,000 | Not specified |
| CYP2C8 | > 30,000 | Not specified |
| CYP2C9 | > 30,000 | < 20 |
| CYP2C19 | > 30,000 | < 20 |
| CYP2D6 | 6,300 | < 20 |
| CYP2E1 | > 30,000 | Not specified |
| CYP3A4 | 18,200 | 24.3 |
Preclinical Pharmacokinetics and Drug Metabolism Studies
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME)
Sunvozertinib has demonstrated favorable ADME properties in preclinical models, contributing to its potential as an effective oral therapy. nih.govnih.gov
Evaluation of Oral Bioavailability in Preclinical Models
This compound has shown reasonable oral bioavailability in preclinical species, including rats and dogs. nih.gov Its design incorporates features that ensure high permeability, a critical factor for oral absorption. patsnap.com While specific percentage values for oral bioavailability in preclinical models are not detailed in the provided literature, the consistent observation of "reasonable bioavailability" indicates that the compound is effectively absorbed following oral administration. nih.govpatsnap.com
Assessment of Preclinical DMPK Properties (e.g., half-life extension)
The preclinical evaluation of this compound's DMPK profile has highlighted several key characteristics. The compound is characterized by high permeability, with intrinsic permeability in Caco2 cells measured at 15.2 × 10⁻⁶ cm/s (apical to basolateral at pH 6.5/7.4). aacrjournals.org
A significant finding from preclinical and early clinical studies is this compound's notably long half-life, estimated to be around 50 hours. binasss.sa.crresearchgate.net This extended half-life contributes to drug accumulation, with approximately a 3-fold increase in drug exposure observed after repeat dosing compared to single dosing. nih.govresearchgate.net This pharmacokinetic characteristic is attributed to its design, which ameliorates its pharmacokinetic and metabolic profiles, potentially allowing for reduced dosing frequency. researchgate.netresearchgate.net this compound exhibits desirable drug metabolism and pharmacokinetic properties, which were optimized during its synthesis and development. nih.govnih.govnih.gov
Table 1: Preclinical DMPK Properties of this compound
| Parameter | Value | Notes |
| Oral Bioavailability | Reasonable | Assessed in rat and dog models. |
| Intrinsic Permeability (Caco2) | 15.2 × 10⁻⁶ cm/s (apical to basolateral at pH 6.5/7.4) | Indicates high permeability. |
| Half-life | Approximately 50 hours | Observed in preclinical/early clinical contexts. |
| Drug Accumulation | Approximately 3-fold | Upon repeat dosing versus single dosing, attributed to long half-life. |
Relationship Between Preclinical Drug Concentration and Target Inhibition in Tissues
Preclinical studies have established a clear correlation between this compound's plasma drug concentrations and its target inhibition, specifically the phosphorylation of EGFR (pEGFR). nih.govresearchgate.net Investigations involving efficacy studies collected blood and tumor tissues to analyze this relationship. nih.govresearchgate.net
At doses of 25 mg/kg and above in preclinical models, this compound achieved plasma concentrations that exceeded the in vitro pEGFR IC₅₀ for EGFR exon 20 insertion mutations for more than 16 hours. nih.govresearchgate.net Furthermore, at doses of 25 mg/kg, this compound demonstrated over 50% pEGFR inhibition within 2 hours of administration, with this effect sustained for approximately 24 hours. nih.gov At steady-state concentrations (Css,max and Css,min) achieved with doses of 200 mg and above, the drug levels were found to be above the pEGFR IC₅₀ for the majority of EGFR exon 20 insertion subtypes. researchgate.net
This compound exhibits potent inhibition of pEGFR levels in cellular models, which translates to effective inhibition of cell proliferation. nih.gov In vitro studies have shown IC₅₀ values for this compound against EGFR exon 20 insertion mutations (e.g., ASV, NPH) to be around 20 nM, while its IC₅₀ against wild-type EGFR was approximately 80 nM, indicating a favorable selectivity. amegroups.org These preclinical data underscore the compound's ability to achieve pharmacologically relevant concentrations that effectively engage and inhibit its intended target. nih.govresearchgate.net
Table 2: Preclinical Drug Concentration and Target Inhibition
| Drug Concentration Threshold | pEGFR Inhibition / Target Engagement | Duration of Effect | Model/Context |
| ≥ 25 mg/kg (plasma) | Plasma concentrations covered in vitro pEGFR IC₅₀ for EGFR exon 20 insertion mutations | > 16 hours | DNP-engineered Ba/F3 cells |
| ≥ 25 mg/kg | Achieved > 50% pEGFR inhibition | ~24 hours | (Implied from above) |
| ≥ 200 mg (steady-state) | Geometric mean of Css,max and Css,min were above pEGFR IC₅₀ for the majority of EGFR exon 20 insertion subtypes. | N/A | N/A |
| 20 nM (IC₅₀) | Potent inhibition of EGFR exon 20 insertion mutations (e.g., ASV, NPH) | N/A | In vitro cellular assays |
| 80 nM (IC₅₀) | Selective inhibition over wild-type EGFR | N/A | In vitro cellular assays |
Compound Name List:
this compound
EGFR (Epidermal Growth Factor Receptor)
EGFRexon20ins (EGFR exon 20 insertion mutations)
pEGFR (phosphorylated EGFR)
pERK (phosphorylated ERK)
EGFR-T790M
EGFR-C797S
WT-EGFR (Wild-Type EGFR)
Dacomitinib
Amivantamab
Furmonertinib
Zipalertinib
YK-029A
Golidocitinib
Comparative Molecular Pharmacology and Therapeutic Differentiation
Distinguishing Sunvozertinib from First-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs)
First-generation EGFR-TKIs, such as gefitinib (B1684475) and erlotinib (B232), were revolutionary in treating NSCLC with "classical" activating EGFR mutations like exon 19 deletions and the L858R point mutation. nih.gov These inhibitors function as reversible, ATP-competitive agents. patsnap.compatsnap.com Their efficacy relies on the fact that classical mutations increase the EGFR kinase's affinity for ATP, making the inhibitors more likely to bind to the mutant receptor than to the wild-type (WT) EGFR found in healthy cells. nih.gov
However, this mechanism is largely ineffective against EGFR exon 20 insertion mutations. nih.govnih.gov Structurally, exon 20 insertions alter the ATP-binding pocket, often by forming a wedge at the end of the C-helix, which promotes the active kinase conformation without enhancing the binding affinity for first-generation TKIs. nih.gov This results in de novo resistance to these earlier drugs. nih.gov
This compound overcomes this challenge through its distinct molecular design. It is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR receptor. patsnap.com This mechanism of action is not dependent on the subtle changes in ATP affinity that first-generation drugs exploit. patsnap.com Instead, its structure is optimized to fit into the altered conformation of the exon20ins-mutated EGFR, allowing for potent and sustained inhibition of the aberrant signaling that drives tumor growth. nih.govamegroups.org This fundamental difference in binding mode and structural compatibility is the primary reason for this compound's activity against exon20ins-mutated NSCLC, a setting where first-generation TKIs have failed. nih.govpatsnap.com
Molecular and Preclinical Efficacy Comparisons with Other Exon 20 Insertion-Active TKIs
This compound is part of a newer class of TKIs developed to address the unmet need in EGFR exon20ins NSCLC. Other notable agents in this category include mobocertinib (B609201), poziotinib (B1662824), furmonertinib, and zipalertinib. Preclinical studies have sought to differentiate these compounds based on their potency and selectivity.
In cellular assays, this compound demonstrated potent activity in downregulating the phosphorylation of EGFR (pEGFR) in cell lines expressing various EGFR exon20ins mutations, with IC50 values ranging from 6 to 40 nmol/L. aacrjournals.org It also showed potent activity against other EGFR mutations, including sensitizing mutations and the T790M resistance mutation, with IC50 values between 1.1 and 12 nmol/L. aacrjournals.org
| Drug | Target EGFR Mutation | IC50 (nmol/L) |
| This compound | Exon 20 Insertions | 6 - 40 |
| Sensitizing/T790M Mutations | 1.1 - 12 | |
| Wild-Type EGFR | 52 | |
| Mobocertinib | Exon 20 Insertion (ASV) | 11 |
This table is based on data from preclinical cellular assays measuring pEGFR inhibition. aacrjournals.orgnih.gov
A critical differentiator among TKIs is the therapeutic window, which is largely determined by the drug's selectivity for mutant EGFR over wild-type (WT) EGFR. nih.gov Inhibition of WT EGFR is associated with toxicities such as rash and diarrhea. nih.gov Therefore, a wider therapeutic window, indicating higher selectivity for the mutant protein, is a desirable characteristic.
Preclinical characterization has highlighted differences among exon 20-active TKIs. Mobocertinib was designed to have increased potency and selectivity for EGFR mutations relative to WT-EGFR. nih.gov However, studies comparing multiple next-generation inhibitors have suggested that this compound and furmonertinib possess the most favorable therapeutic windows among the agents tested. nih.govresearchgate.netresearchgate.net This superior selectivity is a key aspect of this compound's design, aiming to maximize on-target efficacy while minimizing off-target effects. ascopubs.orgascopubs.org
A major challenge in targeted therapy is the development of on-target resistance mutations. In the context of EGFR inhibitors, the T790M and C797S mutations are well-established mechanisms of resistance. patsnap.com
Studies have shown that poziotinib and mobocertinib are susceptible to resistance mediated by either EGFR-T790M or -C797S when occurring in combination with an exon 20 insertion mutation. nih.gov In contrast, this compound, along with furmonertinib and to a lesser extent zipalertinib, can overcome resistance conferred by the T790M mutation in compound EGFR mutants. nih.govresearchgate.net
However, the EGFR-C797S mutation presents a more significant challenge. As this compound and other irreversible TKIs rely on binding to the C797 residue, a mutation at this site (C797S) prevents covalent bond formation, leading to cross-resistance. researchgate.netresearchgate.net Preclinical models and clinical biomarker analyses have confirmed that acquired EGFR C797S is a potential on-target resistance mechanism to this compound and other covalent inhibitors like mobocertinib, zipalertinib, and furmonertinib. nih.govprnewswire.comgencat.catnih.gov
| Drug | Activity Against EGFR-T790M (in cis with exon20ins) | Activity Against EGFR-C797S (in cis with exon20ins) |
| This compound | Effective nih.govresearchgate.net | Ineffective (Resistance) nih.govresearchgate.netgencat.cat |
| Furmonertinib | Effective nih.govresearchgate.net | Ineffective (Resistance) nih.govresearchgate.net |
| Zipalertinib | Partially Effective nih.govresearchgate.net | Ineffective (Resistance) nih.govresearchgate.net |
| Mobocertinib | Ineffective (Susceptible) nih.gov | Ineffective (Resistance) nih.govresearchgate.net |
| Poziotinib | Ineffective (Susceptible) nih.gov | Ineffective (Resistance) nih.gov |
This table summarizes the comparative susceptibility of various TKIs to on-target resistance mutations in preclinical models.
Enhanced Selectivity Profile Over Wild-Type EGFR Compared to Predecessor Compounds
This compound was rationally designed to have potent activity against various EGFR mutations while maintaining weak activity against, and thus high selectivity over, wild-type EGFR. nih.govnih.govresearchgate.net This characteristic is a significant advancement over some predecessor compounds, where dose-limiting toxicities were linked to the inhibition of WT-EGFR. researchgate.net
In preclinical assays using the A431 cell line, which overexpresses WT-EGFR, the IC50 value for this compound's inhibition of pEGFR was 52 nmol/L. aacrjournals.org This is substantially higher than its IC50 values against various EGFR mutations, which range from 1.1 to 40 nmol/L, confirming its mutant-selective profile. aacrjournals.org This enhanced selectivity for mutated forms of EGFR is a cornerstone of its therapeutic design, aiming for a more favorable benefit-risk profile compared to less selective inhibitors. nih.govascopubs.orgascopubs.org The clinical development of this compound has been supported by this favorable preclinical selectivity, which distinguishes it from other TKIs developed for EGFR exon20ins mutations. aacrjournals.orgascopubs.org
Research Trajectories and Future Directions in Sunvozertinib Development
Expanding Preclinical Investigations into Other EGFR-Driven Malignancies
While sunvozertinib's primary development has focused on NSCLC, its potent and selective inhibitory action against a spectrum of EGFR mutations provides a strong rationale for investigating its utility in other EGFR-driven cancers. nih.govnih.gov Preclinical studies have established its activity not only against EGFR exon 20 insertions but also against sensitizing and T790M resistance mutations. nih.gov This broad activity suggests potential efficacy in other malignancies where EGFR signaling is a key oncogenic driver.
Future preclinical research trajectories include:
Glioblastoma: EGFR amplification and mutations are common in glioblastoma. The ability of this compound to penetrate the blood-brain barrier, as suggested by preclinical data, makes it a compelling candidate for investigation in patient-derived xenograft (PDX) models of EGFR-mutant glioblastoma. mdpi.com
Colorectal Cancer (CRC): While KRAS mutations often predict a lack of response to EGFR inhibitors in CRC, a subset of KRAS wild-type tumors is dependent on EGFR signaling. nih.gov Preclinical studies in CRC cell lines and PDX models expressing EGFR amplifications or specific mutations could delineate a potential role for this compound, potentially in combination regimens to overcome resistance mechanisms like EGFR-mediated signaling reactivation. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC): A significant portion of HNSCC cases involves EGFR overexpression. Preclinical models of HNSCC could be used to evaluate this compound's efficacy, exploring its potential to offer a more selective and potent alternative to existing EGFR-targeting antibodies.
Systematic preclinical screening across a panel of cancer cell lines and corresponding in vivo models representing various EGFR-driven malignancies is a critical next step to identify new therapeutic opportunities for this compound beyond lung cancer.
Identification and Validation of Predictive Biomarkers at the Molecular and Genomic Levels
To optimize patient selection and anticipate therapeutic resistance, significant research is focused on identifying and validating predictive biomarkers for this compound. nih.gov This work primarily involves the analysis of liquid biopsies, specifically circulating tumor DNA (ctDNA), and the genomic profiling of tumor tissue. asco.orgnih.gov
Key biomarker findings include:
Baseline ctDNA Status: The presence and abundance of EGFR exon 20 insertion mutations in plasma ctDNA at baseline have been identified as prognostic biomarkers. nih.govresearchgate.net Studies have shown a positive correlation between detectable EGFR exon20ins in ctDNA and more advanced disease characteristics, such as a higher number of metastatic sites. researchgate.netascopubs.org Patients with negative EGFR exon20ins status in baseline plasma ctDNA have demonstrated higher objective response rates (ORR) and longer progression-free survival (PFS) when treated with this compound. nih.govresearchgate.netresearchgate.net
ctDNA Clearance: this compound has been shown to effectively clear EGFR exon20ins in plasma ctDNA, confirming its direct and potent effect on the EGFR pathway. nih.govresearchgate.net Dynamic monitoring of ctDNA shows a decrease in the mutant allele in the majority of patients, with clearance observed as early as one week after initiating treatment. nih.govprnewswire.com
Resistance Mutations: The acquired EGFR C797S mutation has been identified as a potential on-target mechanism of resistance to this compound. nih.govresearchgate.net This mutation emerges at the time of disease progression. researchgate.net In addition to on-target alterations, resistance can also occur through EGFR-independent mechanisms, such as genetic aberrations in downstream signaling pathways. ascopubs.orgprnewswire.com
| Biomarker | Type | Molecular Level | Key Findings and Future Directions |
| EGFR exon20ins in ctDNA | Prognostic | Genomic (ctDNA) | Baseline positivity is associated with advanced disease and poorer outcomes. researchgate.netresearchgate.net Dynamic monitoring of clearance confirms on-target drug activity. nih.gov |
| EGFR C797S Mutation | Acquired Resistance | Genomic (ctDNA/Tissue) | Identified as a potential on-target resistance mechanism emerging during treatment. nih.govresearchgate.net Future research is focused on developing strategies to overcome C797S-mediated resistance. |
| Downstream Pathway Alterations | Acquired Resistance | Genomic (ctDNA/Tissue) | Aberrations in pathways downstream of EGFR are potential EGFR-independent resistance mechanisms. ascopubs.orgprnewswire.com Further investigation is needed to fully characterize these pathways and identify potential combination therapies. |
Future work will focus on validating these biomarkers in larger patient cohorts and integrating ctDNA monitoring into clinical practice to guide treatment decisions in real time.
Rational Design and Preclinical Evaluation of Novel Combination Regimens and Their Synergistic Mechanisms
To enhance the efficacy of this compound and overcome both primary and acquired resistance, several combination strategies are being investigated. The rational design of these regimens is based on targeting parallel or downstream signaling pathways that can mediate tumor survival and escape from EGFR inhibition.
Promising combination strategies include:
MET Inhibitors: MET amplification is a known mechanism of resistance to EGFR TKIs. Preclinical rationale supports the dual inhibition of EGFR and MET to counteract this escape pathway. Clinical trials are evaluating this compound in combination with MET inhibitors like glumetinib (B607661) for patients with NSCLC exhibiting MET aberrations following EGFR TKI failure. patsnap.com
Anti-angiogenic Agents: The inhibition of vascular endothelial growth factor (VEGF) signaling can enhance the efficacy of EGFR TKIs. The combination of this compound with multi-kinase anti-angiogenic inhibitors like anlotinib (B1662124) is being explored to provide dual-targeted inhibition of both EGFR-driven proliferation and tumor angiogenesis. patsnap.comnih.gov
JAK1 Inhibitors: Exploratory in vitro and in vivo work has suggested that combining a JAK1 inhibitor, such as golidocitinib, with chemotherapy could be a potential strategy to overcome this compound resistance. ascopubs.orgprnewswire.com This points to the involvement of the JAK/STAT pathway in resistance, warranting further preclinical investigation.
| Combination Agent | Drug Class | Rationale and Synergistic Mechanism |
| Glumetinib | MET Tyrosine Kinase Inhibitor | To overcome resistance mediated by MET amplification, a common escape pathway for EGFR inhibitors. patsnap.com |
| Anlotinib | Anti-angiogenic Multi-kinase Inhibitor | Dual blockade of EGFR-driven tumor growth and angiogenesis, which is critical for tumor survival and metastasis. patsnap.comnih.gov |
| Golidocitinib | JAK1 Inhibitor | To overcome EGFR-independent resistance mechanisms potentially mediated by the JAK/STAT signaling pathway. ascopubs.orgprnewswire.com |
| Chemotherapy | Cytotoxic Agents | To target heterogeneous tumor cell populations and address resistance that may not be dependent on EGFR signaling. prnewswire.com |
Future preclinical studies will be essential to elucidate the precise synergistic mechanisms of these combinations and to identify optimal dosing schedules before advancing them to larger clinical trials.
Exploring Efficacy in Specific Preclinical Disease Contexts (e.g., Central Nervous System Metastases)
Central nervous system (CNS) metastases are a common and devastating complication for patients with EGFR-mutant NSCLC. nih.gov An effective EGFR TKI must be able to cross the blood-brain barrier (BBB) to treat or prevent brain lesions. Preclinical development of this compound specifically included optimization to facilitate BBB penetration. mdpi.comkisti.re.kr
While clinical trials have shown encouraging antitumor activity in patients with baseline brain metastases, these patients were often required to have stable and previously treated lesions. nih.govresearchgate.netegfrcancer.org Therefore, dedicated preclinical models are crucial to rigorously assess the intracranial efficacy of this compound. nih.gov Future research in this area should involve:
Orthotopic Xenograft Models: The use of in vivo models where human NSCLC cells are implanted intracranially in immunodeficient mice is the gold standard for evaluating the efficacy of a drug against CNS tumors. frontiersin.orgresearchgate.net These models allow for the direct measurement of tumor growth inhibition within the brain microenvironment.
Pharmacokinetic Studies: Detailed preclinical pharmacokinetic analyses are needed to quantify the concentration of this compound in the cerebrospinal fluid (CSF) and brain tissue relative to plasma. This brain-to-plasma ratio is a key indicator of BBB penetration, as has been established for other third-generation TKIs like lazertinib. asco.org
Patient-Derived Models: Establishing intracranial PDX models from the brain metastases of patients who have progressed on other therapies can provide a more clinically relevant platform to test this compound's activity against resistant CNS disease.
These preclinical investigations are essential to validate the clinical observations of CNS activity and to provide a solid foundation for designing clinical trials specifically for patients with active, untreated brain metastases. nih.govonclive.com
Advances in Drug Discovery Platforms and Methodologies for Next-Generation EGFR Inhibitors
The development of this compound, which was synthesized from an osimertinib (B560133) scaffold through extensive optimization, exemplifies the progress in targeted drug discovery. nih.gov However, the eventual emergence of resistance, including to third-generation inhibitors, necessitates continuous innovation in drug discovery platforms to develop next-generation agents. researchgate.net
Future drug discovery efforts are focused on several key areas:
Fourth-Generation TKIs: The primary challenge is to overcome resistance mutations to third-generation TKIs, such as EGFR C797S. frontiersin.org Fourth-generation inhibitors are being designed to specifically inhibit EGFR enzymes carrying both a sensitizing mutation (e.g., L858R or Del19) and a resistance mutation like T790M and C797S. frontiersin.org
Allosteric Inhibitors: A novel and promising approach involves the development of allosteric inhibitors. nih.gov Unlike existing TKIs that compete with ATP at the kinase's active site, allosteric inhibitors bind to a different, less-conserved pocket on the EGFR protein. nih.govdana-farber.org This alternative binding mode can inhibit EGFR activity and may be effective against tumors with active-site mutations that confer resistance to current TKIs. researchgate.net Furthermore, because they bind at a different site, they offer the potential for a "double-drugging" strategy, where an allosteric inhibitor is combined with an ATP-competitive inhibitor like osimertinib for enhanced anti-tumor effect and to delay resistance. dana-farber.org
Advanced Screening and Design Platforms: Modern drug discovery leverages computational modeling, structure-based drug design, and high-throughput screening of large compound libraries to identify and optimize new inhibitor scaffolds. researchgate.net The discovery of potent and selective allosteric antibodies through methods like yeast surface display and fluorescence-activated cell sorting (FACS) also represents a new modality for targeting EGFR. tandfonline.comnih.gov
These advanced methodologies are critical for developing therapeutics that can overcome the complex and evolving landscape of EGFR TKI resistance. nih.gov
Q & A
Q. What is the mechanism of action of Sunvozertinib in targeting EGFR exon 20 insertion (ex20ins) mutations in NSCLC?
this compound is an irreversible, highly selective next-generation EGFR tyrosine kinase inhibitor (TKI) that covalently binds to the ATP-binding pocket of EGFR mutants, including ex20ins, while sparing wild-type EGFR. Its design minimizes off-target toxicity, a critical advantage over earlier EGFR-TKIs. Preclinical studies demonstrate sustained inhibition of EGFR phosphorylation, validated via Western blot and kinase activity assays .
Q. How do clinical trial designs for this compound address heterogeneity in EGFR ex20ins mutations?
Phase II trials (e.g., WU-KONG6) stratified patients by mutation subtype (e.g., near-loop vs. far-loop insertions) and prior therapy lines. Researchers used next-generation sequencing (NGS) to confirm ex20ins variants and excluded patients with concurrent EGFR sensitizing mutations. This approach ensures homogeneity in efficacy assessments while capturing subtype-specific responses .
Q. What are the common treatment-related adverse events (TRAEs) observed in this compound trials, and how are they managed?
TRAEs include diarrhea (Grade 1-2: 45%), rash (30%), anemia (20%), and cardiac arrhythmia (5%). Prophylactic loperamide, topical steroids, and dose interruptions (e.g., for QTc prolongation) are standard management strategies. Safety protocols in phase II trials mandated weekly ECG monitoring and electrolyte supplementation .
Q. What efficacy metrics support this compound’s breakthrough therapy designation for EGFR ex20ins NSCLC?
In a phase II study (N=104), this compound achieved an overall response rate (ORR) of 60% (RECIST v1.1) and a 48% ORR in patients with brain metastases. Median progression-free survival (PFS) was 7.2 months. These data were pivotal for FDA priority review in 2025 .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound’s efficacy between overall and brain metastasis subgroups?
The lower ORR in brain metastasis (48% vs. 60% overall) may reflect blood-brain barrier penetration variability. Methodologically, cerebrospinal fluid (CSF) pharmacokinetic studies and intracranial response assessments (via RANO-BM criteria) are recommended to validate CNS activity. Subgroup analyses should adjust for prior radiotherapy and lesion size .
Q. What experimental models are used to predict this compound resistance mechanisms?
In vitro models (e.g., Ba/F3 cells engineered with ex20ins variants) and patient-derived xenografts (PDXs) are employed to identify resistance mutations (e.g., EGFR C797S). RNA sequencing of post-progression biopsies can reveal bypass pathways (e.g., MET amplification). Combinatorial therapies (e.g., this compound + MET inhibitors) are under preclinical evaluation .
Q. How should researchers design confirmatory phase III trials post-accelerated approval?
The FDA’s 2025 draft guidance emphasizes randomized controlled trials (RCTs) with PFS as the primary endpoint and overall survival (OS) as secondary. Stratification by PD-L1 status and prior immunotherapy use is critical. Adaptive designs (e.g., Bayesian platform trials) may optimize cohort allocation for emerging comparators (e.g., Zipalertinib) .
Q. What pharmacokinetic (PK) properties of this compound inform dosing optimization?
this compound’s half-life (50 hours) supports once-daily dosing. Population PK models indicate no significant drug-drug interactions with CYP3A4 inhibitors. However, dose reductions (e.g., from 300 mg to 200 mg) are required for severe TRAEs. Therapeutic drug monitoring (TDM) in hepatic impairment cohorts is advised due to hepatobiliary excretion .
Q. How can researchers address heterogeneity in clinical trial populations across global regions?
Regional differences in EGFR ex20ins prevalence (e.g., higher in Asian vs. Western cohorts) necessitate post hoc analyses of ethnicity-specific outcomes. Collaborative consortia (e.g., LC-SCRUM-Asia) enable pooled data sharing to enhance statistical power for rare subtypes .
Q. What methodologies validate this compound’s target engagement in vivo?
Positron emission tomography (PET) with EGFR-specific tracers (e.g., [11C]erlotinib) and phospho-EGFR immunohistochemistry (IHC) on tumor biopsies are used to confirm target inhibition. Circulating tumor DNA (ctDNA) dynamics (e.g., EGFR mutation clearance) correlate with treatment response and are measured via digital PCR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
